molecular formula C19H15ClFN3O B12410498 CB1R Allosteric modulator 2

CB1R Allosteric modulator 2

Cat. No.: B12410498
M. Wt: 355.8 g/mol
InChI Key: DTQSIWVISQQENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB1R Allosteric modulator 2 is a compound that modulates the activity of the cannabinoid receptor type 1 (CB1R). CB1R is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, where endogenous ligands bind. This binding can enhance or inhibit the receptor’s response to its natural ligands, providing a more nuanced approach to modulating receptor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1R Allosteric modulator 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CB1R Allosteric modulator 2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Scientific Research Applications

CB1R Allosteric modulator 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of CB1R and to develop new synthetic methodologies.

    Biology: Employed in research on the endocannabinoid system and its role in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

CB1R Allosteric modulator 2 exerts its effects by binding to an allosteric site on the CB1R. This binding alters the receptor’s conformation, enhancing or inhibiting its response to endogenous ligands. The molecular targets involved include the CB1R itself and various downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs).

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CB1R Allosteric modulator 2 include:

    GAT100: A negative allosteric modulator that functions in the presence of orthosteric agonists.

    ORG27569: Another allosteric modulator with distinct binding properties.

    PSNCBAM-1: Known for its unique effects on CB1R signaling.

Uniqueness

This compound is unique in its specific binding affinity and efficacy at the CB1R. Unlike some other modulators, it may offer a more balanced modulation of receptor activity, reducing the risk of adverse effects associated with orthosteric ligands.

Properties

Molecular Formula

C19H15ClFN3O

Molecular Weight

355.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(4-fluoroanilino)phenyl]urea

InChI

InChI=1S/C19H15ClFN3O/c20-13-4-8-16(9-5-13)23-19(25)24-18-3-1-2-17(12-18)22-15-10-6-14(21)7-11-15/h1-12,22H,(H2,23,24,25)

InChI Key

DTQSIWVISQQENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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